4-(3,5-Dimethylphenyl)-3-butyn-1-ol
Description
Contextualization within Terminal Alkynol Chemistry and Aryl-Substituted Scaffolds
Terminal alkynes, which are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are a cornerstone of organic synthesis. youtube.com Their defining feature is a mildly acidic hydrogen atom attached to one of the sp-hybridized carbons of the triple bond. youtube.comquora.com This acidity allows for deprotonation to form a highly nucleophilic acetylide anion, which can participate in a wide array of carbon-carbon bond-forming reactions. wikipedia.orglibretexts.org This reactivity makes terminal alkynes, including 4-(3,5-Dimethylphenyl)-3-butyn-1-ol, versatile precursors for creating more elaborate molecules. mdpi.com
The presence of an aryl group, in this case, a 3,5-dimethylphenyl substituent, introduces specific electronic and steric properties to the alkyne. Aryl-substituted alkynes are pivotal in the synthesis of various organic compounds, including pharmaceuticals, natural products, and materials with desirable electronic properties. acs.org The dimethylphenyl group, in particular, can influence the reactivity and solubility of the molecule and can be a key structural element in the target compound.
Significance of Functionalized Alkyne-Alcohol Motifs in Synthetic Methodology Development
The combination of an alkyne and an alcohol within the same molecule, as seen in this compound, creates a bifunctional scaffold with significant synthetic utility. The hydroxyl group can be involved in various transformations, such as oxidation to aldehydes or carboxylic acids, or it can serve as a directing group in catalytic reactions. The alkyne moiety, on the other hand, can undergo a plethora of reactions, including hydrogenation, halogenation, cycloadditions, and coupling reactions. masterorganicchemistry.com
The propargylic alcohol motif, a substructure within this compound, is particularly valuable. For instance, it can be a key substrate in gold-catalyzed enyne cycloisomerization reactions, where the hydroxyl group can form hydrogen bonds with a chiral ligand to induce asymmetry. acs.org This dual functionality allows for sequential or tandem reactions, providing efficient pathways to complex molecular targets. The ability to functionalize both the alkyne and the alcohol moieties independently or in concert makes these motifs highly sought after in the development of novel synthetic strategies. nih.gov
Structural Features and Inherent Synthetic Utility of this compound
The structure of this compound is characterized by a butyn-1-ol chain attached to a 3,5-dimethylphenyl ring. The terminal alkyne provides a reactive handle for a variety of transformations. For example, it can participate in Sonogashira, Suzuki, and other cross-coupling reactions to form more complex aryl-alkyne structures. organic-chemistry.org The primary alcohol offers a site for esterification, etherification, or oxidation to introduce further functionality.
The spatial arrangement of the dimethylphenyl group can impart steric hindrance that may influence the regioselectivity and stereoselectivity of reactions at the alkyne. This steric influence can be exploited to control the outcome of synthetic transformations.
Overview of Current Research Trajectories and Academic Relevance
Current research involving structures similar to this compound often focuses on the development of new catalytic systems for alkyne functionalization. rsc.org The stereo- and regioselective transformation of functionalized alkynes is a major theme, with the goal of accessing a diverse range of molecular architectures with high efficiency and atom economy. rsc.org
The academic relevance of this compound and its analogs lies in their role as test substrates for new synthetic methods and as building blocks in the total synthesis of natural products and pharmaceutically active compounds. The development of reactions that tolerate both the alkyne and alcohol functionalities is an active area of investigation, as it streamlines synthetic routes and expands the toolkit available to organic chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h7-9,13H,4,6H2,1-2H3 |
InChI Key |
BKOIRRWVIRLCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CCCO)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3,5 Dimethylphenyl 3 Butyn 1 Ol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. nih.govacs.orgrsc.orgnih.govresearchgate.net For 4-(3,5-dimethylphenyl)-3-butyn-1-ol, the most logical disconnections involve the carbon-carbon bond between the aromatic ring and the alkyne, and the carbon-carbon bond formation within the butynol (B8639501) chain.
The primary disconnection strategy focuses on the C(sp)-C(sp²) bond, which connects the butynol moiety to the dimethylphenyl ring. This leads to two key synthons: a nucleophilic 3,5-dimethylphenyl anion equivalent and an electrophilic but-3-yn-1-ol derivative, or vice versa. This disconnection points towards several powerful synthetic methods, including transition-metal-catalyzed cross-coupling reactions and the use of organometallic reagents.
An alternative disconnection can be envisioned between the C3 and C4 carbons of the butynol chain, which would involve the coupling of a 3,5-dimethylphenylacetylene with a two-carbon electrophile containing a hydroxyl group, such as ethylene (B1197577) oxide.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis has revolutionized organic synthesis, offering mild and efficient pathways for the formation of carbon-carbon bonds.
The Sonogashira coupling is a cornerstone of C(sp)-C(sp²) bond formation, typically employing a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. nii.ac.jpbeilstein-journals.orglibretexts.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a 3,5-dimethylphenyl halide (e.g., 1-bromo-3,5-dimethylbenzene (B43891) or 1-iodo-3,5-dimethylbenzene) with but-3-yn-1-ol.
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and a copper(I) salt, like CuI, in a suitable solvent like triethylamine (B128534) or a mixture of THF and an amine base. beilstein-journals.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. acs.org These reactions often utilize specific ligands and bases to facilitate the catalytic cycle. A simple catalytic system consisting of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has been shown to be highly effective for the coupling of aryl bromides with 2-methylbut-3-yn-2-ol, a structurally similar alkyne. acs.org
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1-Bromo-3,5-dimethylbenzene | But-3-yn-1-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | Good to Excellent |
| 1-Iodo-3,5-dimethylbenzene | But-3-yn-1-ol | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | High |
Table 1: Representative conditions for the Sonogashira coupling to form this compound, based on analogous reactions. acs.org
Copper-catalyzed or mediated reactions provide an alternative to palladium-based systems for the alkynylation of aryl halides. These reactions can sometimes offer different substrate scope and functional group tolerance. The "classic" copper-mediated coupling, known as the Stephens-Castro coupling, typically involves the reaction of a copper(I) acetylide with an aryl halide. More modern protocols often utilize a copper catalyst in the presence of a ligand and a base to facilitate the direct coupling of a terminal alkyne with an aryl halide. nih.govresearchgate.netsustech.edu.cnnih.govresearchgate.netorganic-chemistry.orgrsc.orgrsc.org For the synthesis of this compound, this would involve reacting a 3,5-dimethylphenyl halide with but-3-yn-1-ol in the presence of a copper catalyst, such as CuI or Cu₂O, often with a ligand like a phenanthroline or a phosphine (B1218219), and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO. researchgate.net
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. mdpi.comacs.orgresearchgate.netacs.orgliv.ac.ukmdpi.com Nickel catalysts can activate a broader range of electrophiles, including aryl chlorides and sulfonates. For the synthesis of this compound, a nickel-catalyzed cross-coupling could involve the reaction of a 3,5-dimethylphenyl halide with a suitable alkynyl nucleophile. A notable development is the nickel-catalyzed reductive coupling of aryl bromides with alkyl halides, which could be adapted for this synthesis. beilstein-journals.orgmdpi.com Furthermore, nickel-catalyzed methods for the formation of benzylic alcohols from aryl halides and epoxides have been reported, which could be conceptually applied to the synthesis of the target molecule by using a suitable epoxide precursor. acs.orgnii.ac.jpacs.orgnih.gov
| Aryl Halide | Alkynyl Partner | Nickel Catalyst | Ligand | Reductant |
| 1-Bromo-3,5-dimethylbenzene | Protected but-3-yn-1-ol | NiCl₂(dme) | Bipyridine derivative | Zinc |
| 1-Chloro-3,5-dimethylbenzene | Alkynylzinc reagent | Ni(acac)₂ | Phosphine ligand | - |
Table 2: Plausible nickel-catalyzed approaches for the synthesis of this compound based on established methodologies. beilstein-journals.orglibretexts.orgmdpi.com
Organometallic Reagent-Based Syntheses
The use of pre-formed organometallic reagents is a classic and reliable strategy for carbon-carbon bond formation.
Grignard reagents are highly versatile nucleophiles in organic synthesis. acs.orgrsc.orgacs.orgnih.govwikipedia.orgresearchgate.netsigmaaldrich.comnih.govleah4sci.com For the synthesis of this compound, a Grignard-based approach would typically involve the reaction of 3,5-dimethylphenylmagnesium bromide with an electrophilic partner containing the butynol framework. One possibility is the reaction with a protected form of 4-halo-3-butyn-1-ol. Alternatively, the Grignard reagent can react with an epoxide, such as 3,4-epoxy-1-butyne, followed by deprotection if necessary. The reaction of Grignard reagents with aldehydes and ketones is a fundamental method for alcohol synthesis. leah4sci.comncert.nic.in Therefore, the reaction of 3,5-dimethylphenylmagnesium bromide with a protected form of 3-butyn-1-al would also lead to the desired product after deprotection.
| Grignard Reagent | Electrophile | Solvent |
| 3,5-Dimethylphenylmagnesium bromide | 4-(Tetrahydropyran-2-yloxy)-1-bromo-2-butyne | THF |
| 3,5-Dimethylphenylmagnesium bromide | 3,4-Epoxy-1-butyne | Diethyl ether |
| 3,5-Dimethylphenylmagnesium bromide | 3-Butyn-1-al (protected) | THF |
Table 3: Potential Grignard reaction pathways for the synthesis of this compound.
Organolithium Chemistry in Carbon-Carbon Bond Formation for Butynols
Organolithium reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds due to their high nucleophilicity. wikipedia.org A viable strategy for the synthesis of this compound involves the reaction of a lithium acetylide with an epoxide.
This approach commences with the deprotonation of a terminal alkyne, in this case, 1-ethynyl-3,5-dimethylbenzene (B1599227), using a strong base such as an organolithium reagent like n-butyllithium (n-BuLi) or a strong amide base like sodium amide (NaNH2). This step generates a highly nucleophilic lithium acetylide. This acetylide can then undergo a nucleophilic attack on an appropriate electrophile to extend the carbon chain and introduce the desired hydroxyl functionality.
A suitable electrophile for this purpose is ethylene oxide. The reaction of the lithium acetylide of 3,5-dimethylphenylacetylene with ethylene oxide proceeds via an SN2 mechanism, where the acetylide attacks one of the carbon atoms of the epoxide ring, leading to its opening. libretexts.orgyoutube.com Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the target primary alcohol, this compound. youtube.com The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org This method is advantageous as it builds the carbon skeleton and introduces the hydroxyl group in a single, regioselective step, attacking the less sterically hindered side of the epoxide. youtube.com
Table 1: Key Reagents in Organolithium-based Synthesis
| Compound Name | Role |
| 1-Ethynyl-3,5-dimethylbenzene | Starting material (alkyne) |
| n-Butyllithium (n-BuLi) | Strong base for deprotonation |
| Ethylene oxide | Electrophile (two-carbon source with latent alcohol) |
| Diethyl ether or THF | Solvent |
Functional Group Transformations and Derivatization Routes
Reduction of Propargylic Acid Precursors
An alternative synthetic route involves the reduction of a propargylic acid or its corresponding ester. The synthesis would begin with 4-(3,5-dimethylphenyl)-3-butynoic acid or its ester derivative. The reduction of the carboxylic acid or ester functional group to a primary alcohol can be effectively achieved using a powerful reducing agent.
Lithium aluminum hydride (LiAlH4) is a potent reagent capable of reducing esters to primary alcohols. orgoreview.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the alkoxy group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH4 to the primary alcohol. Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters. orgoreview.com
This method offers a different strategic approach, where the carbon skeleton is first constructed with a carboxylic acid or ester functionality, which is then transformed into the desired alcohol in a final reduction step.
Table 2: Reagents for Reduction of Propargylic Ester
| Compound Name | Role |
| Methyl 4-(3,5-dimethylphenyl)-3-butynoate | Propargylic ester precursor |
| Lithium aluminum hydride (LiAlH4) | Strong reducing agent |
| Diethyl ether or THF | Solvent |
| Water / Aqueous acid | Workup reagent |
Chain Elongation Strategies
Chain elongation strategies are fundamental in organic synthesis for building more complex molecules from simpler starting materials. In the context of synthesizing this compound, a key strategy involves the alkylation of a terminal alkyne. youtube.com
This process starts with the deprotonation of 1-ethynyl-3,5-dimethylbenzene with a strong base like sodium amide (NaNH2) to form the corresponding sodium acetylide. youtube.com This acetylide anion is a potent nucleophile that can react with a suitable electrophile to extend the carbon chain.
For the synthesis of the target butynol, a two-carbon electrophile containing a protected or latent hydroxyl group is required. Ethylene oxide serves as an excellent two-carbon electrophile in this regard. libretexts.orgchemistrysteps.com The reaction of the sodium acetylide of 1-ethynyl-3,5-dimethylbenzene with ethylene oxide results in the formation of a new carbon-carbon bond and, after acidic workup, the desired this compound. libretexts.org This reaction is a powerful C-C bond-forming reaction that simultaneously introduces the required alcohol functionality.
Optimization of Reaction Parameters and Yield Enhancement in Laboratory Synthesis
The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons, making it a highly relevant method for the synthesis of this compound. scielo.br This reaction would involve the coupling of an aryl halide, such as 1-bromo-3,5-dimethylbenzene or 1-iodo-3,5-dimethylbenzene, with a terminal alkyne, 3-butyn-1-ol (B147353). The successful implementation and yield enhancement of this reaction depend critically on the optimization of several reaction parameters. numberanalytics.comnumberanalytics.com
Catalyst System: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4 or PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst, commonly copper(I) iodide (CuI). nih.gov The choice and loading of the palladium catalyst and the phosphine ligand can significantly impact the reaction's efficiency. organic-chemistry.org
Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the key copper acetylide intermediate. nih.gov
Solvent: The choice of solvent can influence the solubility of the reactants and catalysts, thereby affecting the reaction rate and yield. Common solvents include polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), as well as ethers like THF. organic-chemistry.orgscielo.org.mx
Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling). numberanalytics.comnumberanalytics.com Microwave heating has been shown to significantly accelerate Sonogashira couplings, often leading to higher yields in shorter reaction times. organic-chemistry.org
Table 3: Typical Sonogashira Coupling Parameters for Optimization
| Parameter | Common Options | Effect on Reaction |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Affects catalytic activity and stability |
| Copper Co-catalyst | CuI | Increases reaction rate |
| Base | Et3N, DIPEA | Neutralizes acid, facilitates intermediate formation |
| Solvent | DMF, THF, Toluene (B28343) | Affects solubility and reaction rate |
| Temperature | Room temperature to elevated temperatures | Influences reaction rate and side reactions |
By systematically varying these parameters, the yield of this compound can be maximized while minimizing the formation of byproducts. For instance, a study on the regioselective Sonogashira coupling of 1,3,5-tribromobenzene (B165230) found that a mixed solvent system of toluene and water enhanced the reaction. scielo.br Another study on the double Sonogashira coupling found DMSO to be a highly effective solvent. scielo.org.mx
Stereoselective Synthesis Approaches (if applicable for analogues or chiral precursors)
While this compound itself is achiral, the synthetic methodologies can be extended to produce chiral analogues or precursors. The development of stereoselective methods for the synthesis of propargylic alcohols is a significant area of research, as these compounds are valuable building blocks in asymmetric synthesis. nih.gov
Asymmetric Catalysis in Alkynol Synthesis
A prominent strategy for the enantioselective synthesis of chiral propargylic alcohols is the asymmetric addition of terminal alkynes to aldehydes. acs.orgresearchgate.net This approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.
One of the well-established methods employs a combination of a zinc salt, such as zinc triflate (Zn(OTf)2), and a chiral ligand. organic-chemistry.orgorganic-chemistry.org For example, the use of (+)-N-methylephedrine as a chiral ligand in the presence of Zn(OTf)2 and a base like triethylamine facilitates the addition of a terminal alkyne to an aldehyde, affording the corresponding propargylic alcohol with high enantiomeric excess (ee). acs.org This method is advantageous because it utilizes readily available and inexpensive starting materials and the chiral ligand can often be recovered after the reaction. acs.org
Another powerful approach involves the use of chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives as ligands in combination with a metal catalyst. illinois.edu For instance, a catalyst system generated in situ from Ti(Oi-Pr)4 and BINOL can catalyze the addition of alkynylzinc reagents to aldehydes, producing chiral propargylic alcohols with high enantioselectivity. acs.org
These asymmetric catalytic methods could be applied to the synthesis of chiral analogues of this compound by reacting 3,5-dimethylphenylacetylene with a substituted aldehyde, or by reacting a chiral aldehyde with a suitable alkyne. The choice of chiral ligand and metal catalyst is crucial for achieving high levels of stereocontrol.
Table 4: Chiral Ligands for Asymmetric Alkynol Synthesis
| Chiral Ligand | Metal/Reagent System | Typical Substrates |
| (+)-N-Methylephedrine | Zn(OTf)2, Et3N | Terminal alkynes and aldehydes |
| (R)-BINOL | Ti(Oi-Pr)4, Et2Zn | Terminal alkynes and aldehydes |
Chiral Auxiliary-Based Methods
The enantioselective synthesis of homopropargyl alcohols, such as this compound, can be achieved with high levels of stereocontrol through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
One of the most effective strategies for the synthesis of chiral homopropargyl alcohols involves the diastereoselective addition of a metal acetylide to a chiral aldehyde or ketone. In the context of synthesizing this compound, a plausible approach involves the reaction of the lithium or zinc acetylide of 3,5-dimethylphenylacetylene with a chiral glycoaldehyde equivalent. The stereochemical outcome of such additions is often predictable using established models like the Felkin-Anh or Cram chelation models, which consider the steric and electronic properties of the substituents on the chiral center. msu.edubham.ac.uk
For instance, an α-alkoxy aldehyde can be used where the alkoxy group is part of a chiral auxiliary. The addition of the 3,5-dimethylphenylacetylide, promoted by a Lewis acid, would proceed with facial selectivity dictated by the auxiliary. The resulting diastereomeric propargyl alcohols can then be separated, and the auxiliary cleaved to yield the enantiomerically enriched target compound.
Another established method is the diastereoselective alkylation of a chiral enolate with a propargyl halide. For example, an N-acyl oxazolidinone, a widely used chiral auxiliary, can be deprotonated to form a chiral enolate. Subsequent reaction with propargyl bromide would yield an alkylated product with a new stereocenter controlled by the auxiliary. Reductive cleavage of the auxiliary would then furnish the desired chiral alcohol.
While specific studies detailing the synthesis of this compound using these exact methods are not prevalent in published literature, the diastereoselectivities achieved for analogous systems are typically high. The table below presents representative data for the addition of acetylides to chiral aldehydes, illustrating the efficacy of this general approach.
| Chiral Substrate/Auxiliary | Nucleophile | Reaction Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| (R)-2,3-Cyclohexylideneglyceraldehyde | Phenylacetylide | TiCl4, -78 °C | 95:5 | 85 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Propargyl Bromide, LDA | THF, -78 °C | >98:2 | 90 |
| α-Methyl-β-silyloxy aldehyde | Dialkylzinc | EtZnOTf, CH2Cl2 | >20:1 | 88 |
This table presents representative data for analogous reactions to illustrate the potential effectiveness of chiral auxiliary-based methods. Data is generalized from established methodologies in asymmetric synthesis.
The choice of chiral auxiliary, metal counterion, and reaction conditions is critical for achieving high diastereoselectivity. Subsequent removal of the auxiliary is typically accomplished under mild conditions to prevent racemization of the product.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves improving atom economy, using safer solvents, minimizing energy consumption, and employing catalytic rather than stoichiometric reagents. The most common route to this compound is the Sonogashira coupling of 1-bromo-3,5-dimethylbenzene with 3-butyn-1-ol, a reaction that can be optimized according to green chemistry metrics. organic-chemistry.org
Solvent Selection: Traditional Sonogashira couplings often use polar aprotic solvents like dimethylformamide (DMF) or amines like triethylamine, which also acts as a base. lucp.net These solvents have associated health and environmental risks. Green chemistry encourages the use of safer, more sustainable alternatives. Recent research has explored the use of greener solvents such as propylene (B89431) carbonate, which is biodegradable and has low toxicity, or even performing the reaction in water using surfactants. msu.eduorganic-chemistry.org The choice of solvent can significantly impact reaction efficiency and the environmental footprint of the synthesis.
Catalysis: The Sonogashira reaction relies on a palladium catalyst, often with a copper(I) co-catalyst. organic-chemistry.orgwalisongo.ac.id From a green chemistry perspective, it is desirable to use catalysts that are highly efficient (low loading), recyclable, and free of toxic metals. Copper-free Sonogashira protocols have been developed to avoid issues related to the toxicity and disposal of copper salts. Furthermore, the use of heterogeneous catalysts, where the palladium is supported on a solid matrix, can facilitate catalyst recovery and reuse, thereby reducing waste and cost.
The table below summarizes various approaches to greening the Sonogashira coupling applicable to the synthesis of this compound.
| Parameter | Traditional Method | Green Alternative | Benefits |
|---|---|---|---|
| Solvent | DMF, Toluene, Triethylamine | Water, Propylene Carbonate, Ethanol | Reduced toxicity, improved biodegradability, safer handling. msu.edulucp.net |
| Catalyst System | Pd/Cu, Homogeneous | Copper-free Pd catalyst, Heterogeneous Pd catalyst | Avoids toxic copper waste, allows for catalyst recycling. walisongo.ac.id |
| Base | Triethylamine | Inorganic bases (e.g., K2CO3) | Reduces reliance on volatile organic bases. |
| Energy | High temperatures | Room temperature reactions, microwave-assisted synthesis | Reduced energy consumption and faster reaction times. |
By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing.
Chemical Reactivity and Mechanistic Studies of 4 3,5 Dimethylphenyl 3 Butyn 1 Ol
Reactivity of the Terminal Alkyne Moiety
The carbon-carbon triple bond of the terminal alkyne is an electron-rich region, making it susceptible to a variety of addition reactions. Furthermore, the hydrogen atom attached to the sp-hybridized carbon exhibits notable acidity, allowing for deprotonation and subsequent nucleophilic reactions.
Hydrofunctionalization involves the addition of an E-H bond (where E is a heteroatom or carbon) across the alkyne's triple bond. These reactions are fundamental for converting alkynes into more saturated and functionalized structures, such as alkenes and ketones. uniovi.es
Hydration : The addition of water to the terminal alkyne of 4-(3,5-Dimethylphenyl)-3-butyn-1-ol can yield a ketone. This transformation typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. The initial enol product rapidly tautomerizes to the more stable keto form. libretexts.orgchemistrysteps.com This reaction is often catalyzed by mercury salts, such as mercuric sulfate (B86663) in aqueous sulfuric acid. libretexts.org Alternatively, anti-Markovnikov hydration can be achieved to produce an aldehyde, commonly through a hydroboration-oxidation sequence. libretexts.org
Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond also typically adheres to Markovnikov's rule, leading to the formation of a vinyl halide. chemistrysteps.com The reaction proceeds through a vinylic carbocation intermediate, which is stabilized by the adjacent aromatic ring. The addition of a second equivalent of HX can lead to a geminal dihalide.
Metal-catalyzed hydrofunctionalization reactions provide an atom-economical route to various alkene derivatives. rsc.org The choice of metal catalyst and ligands can control the regioselectivity of the addition.
| Reaction Type | Typical Reagents | Expected Product Type | Regioselectivity |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone | Markovnikov libretexts.org |
| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov libretexts.org |
| Hydrohalogenation | HCl, HBr, HI | Vinyl Halide | Markovnikov chemistrysteps.com |
The terminal alkyne functionality makes this compound an ideal substrate for cycloaddition reactions. Among the most prominent is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org In this reaction, the terminal alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. libretexts.orgalfa-chemistry.com This reaction is highly efficient, tolerant of a wide range of functional groups, and proceeds under mild conditions. nih.govorganic-chemistry.org A plausible mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. researchgate.net
The dual nature of the alkyne allows for both electrophilic and nucleophilic additions.
Electrophilic Addition : The π-bonds of the alkyne are electron-rich and can act as a nucleophile, attacking electrophilic species. quora.com For instance, the addition of bromine (Br₂) across the triple bond results in a dibromoalkene, which can be further halogenated to a tetrabromoalkane. The reaction proceeds through a bridged bromonium ion intermediate. libretexts.org
Nucleophilic Character : The terminal C-H bond of the alkyne is significantly more acidic (pKa ≈ 25) than those in alkanes or alkenes. alfa-chemistry.com Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, deprotonates the alkyne to form a highly nucleophilic acetylide anion. This anion can then participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides.
Hydrosilylation is the addition of a silicon-hydride bond across the triple bond, yielding vinylsilanes. This transformation is a powerful method for creating stereodefined alkenes. rsc.org For propargylic alcohols like this compound, platinum-based catalysts, such as PtCl₂ combined with a phosphine (B1218219) ligand like XPhos, have proven highly effective. rsc.orgnih.gov These reactions are known for their high yields and excellent selectivity, typically producing the β-(E)-vinylsilane as a single regio- and stereoisomer. rsc.orgrsc.org The reaction is tolerant of a wide array of functional groups and can be performed with various silanes. researchgate.net
| Catalyst System | Silane Example | Typical Selectivity | Reference |
| PtCl₂/XPhos | Phenyldimethylsilane (H-SiMe₂Ph) | β-regioisomer, E-alkene geometry | rsc.orgrsc.org |
| Pt(0) complexes | Triethylsilane (H-SiEt₃) | β-isomer as major product | researchgate.net |
This methodology can be extended to one-pot procedures, such as a hydrosilylation followed by a Denmark-Hiyama cross-coupling reaction, further enhancing its synthetic utility. rsc.orgqub.ac.uk
Reactivity of the Primary Alcohol Moiety
The primary alcohol group (-CH₂OH) is a key site for transformations, most notably oxidation to carbonyl compounds.
The oxidation of the primary alcohol in this compound can lead to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org
Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, milder, selective reagents are required. Common choices include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane. These conditions prevent over-oxidation to the carboxylic acid. ethernet.edu.et
Oxidation to Carboxylic Acids : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. researchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄), or Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this transformation. The reaction proceeds through an intermediate aldehyde, which is rapidly oxidized further. libretexts.org Aerobic oxidation systems, for example using Fe(NO₃)₃·9H₂O and TEMPO with air or oxygen as the terminal oxidant, offer a greener alternative for converting propargylic alcohols to the corresponding alkynones or, in this case, a carboxylic acid if the alkyne remains intact. organic-chemistry.org
| Desired Product | Typical Oxidizing Agent | Reaction Conditions |
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| Aldehyde | Dess-Martin periodinane (DMP) | Anhydrous CH₂Cl₂ |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | Aqueous acetone |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic, then acidic workup |
| Carboxylic Acid | TEMPO/NaOCl | Biphasic, e.g., CH₂Cl₂/H₂O |
The selectivity of these oxidations is generally high for primary alcohols, especially when compared to secondary alcohols, which are oxidized to ketones. ethernet.edu.et
Intramolecular Reactivity and Rearrangement Processes
The bifunctional nature of this compound allows for a range of intramolecular reactions, where both the alkyne and the alcohol (or its derivative) participate, leading to cyclic structures or rearranged products.
Under acidic conditions, the activated hydroxyl group can be displaced by the neighboring aromatic ring acting as an intramolecular nucleophile. For this compound, an acid-catalyzed cyclization would likely involve the formation of a vinyl cation intermediate, followed by electrophilic attack on the electron-rich dimethylphenyl ring. This would result in a 6-membered ring, yielding a dihydronaphthalene derivative after deprotonation.
Analogous intramolecular cyclizations are well-established. For instance, S-aryl propargyl thioethers undergo 6-endo-dig cyclization to form thiochromenes. acs.org Similarly, o-alkynyl arylamines cyclize to produce indoles. nih.govrsc.org Gold-catalyzed cycloisomerization of enynes bearing a propargyl alcohol moiety is another powerful method for constructing complex cyclic systems. acs.org
Propargyl alcohols, particularly those with aryl substituents, are known to undergo characteristic rearrangements, such as the Meyer-Schuster and Rupe rearrangements. nih.govresearchgate.net These acid-catalyzed reactions typically involve the 1,3-migration of the hydroxyl group to form an α,β-unsaturated ketone (an enone) via an allenol intermediate. researchgate.net
Furthermore, electrophilic halogenation of aryl-substituted propargyl alcohols can induce rearrangements. nih.gov Reaction with reagents like N-iodosuccinimide (NIS) can lead to the formation of α-iodoenones. nih.gov In cases where the propargylic position is substituted with an aryl group, a 1,2-aryl shift (a Wagner-Meerwein type rearrangement) can occur, leading to the formation of β-haloenones. nih.gov For this compound, these rearrangements would yield various functionalized enone structures.
| Reaction Type | Key Reagents/Conditions | General Product Structure | Reference |
|---|---|---|---|
| Meyer-Schuster Rearrangement | Acid (e.g., H₂SO₄) | α,β-Unsaturated Ketone | nih.govresearchgate.net |
| Halogen-Induced Rearrangement | Iodine source (e.g., NIS, I₂) | α-Haloenone | nih.govescholarship.org |
Transformations of the 3,5-Dimethylphenyl Aromatic Core
The 3,5-dimethylphenyl group is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methyl groups. Alkyl groups are ortho, para-directors. uci.edulibretexts.org In this specific substitution pattern, the positions available for attack are C2, C4, and C6.
Positions C2 and C6: These positions are ortho to one methyl group and meta to the other.
Position C4: This position is para to one methyl group and ortho to the other.
The directing effects of the two methyl groups are additive. Therefore, electrophilic attack is strongly favored at the positions that are ortho or para to both activating groups simultaneously. In the case of the 3,5-dimethylphenyl ring, the most activated positions are C2, C4, and C6, as they are all ortho or para to at least one methyl group and not sterically hindered by the bulky butynol (B8639501) side chain. The C4 and C6 positions are electronically and sterically similar.
| Reaction | Typical Reagents | Expected Major Product(s) (Substituent Position) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro group at C2/C4/C6 |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Bromo or Chloro group at C2/C4/C6 |
| Sulfonation | Fuming H₂SO₄ | Sulfonic acid group at C2/C4/C6 |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl group at C2/C4/C6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group at C2/C4/C6 |
Note: The distribution between the C2 and C4/C6 positions will depend on the specific electrophile and reaction conditions, with sterics playing a role for bulkier electrophiles. libretexts.org
Functionalization of Methyl Groups (e.g., benzylic oxidation)
The presence of two methyl groups on the aromatic ring of this compound offers valuable opportunities for synthetic diversification through functionalization. The benzylic position of these methyl groups is particularly susceptible to oxidation, a common strategy to introduce new functional groups such as alcohols, aldehydes, or carboxylic acids. This section explores the potential for benzylic oxidation of the methyl groups in this compound, drawing upon established methodologies for the oxidation of alkylarenes. While specific research on the benzylic oxidation of this exact molecule is not extensively documented, the reactivity can be inferred from studies on analogous systems.
The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis. mdpi.comlibretexts.org The benzylic hydrogens are activated due to the adjacent benzene (B151609) ring, which can stabilize the resulting radical or cationic intermediates through resonance. libretexts.orgyoutube.com This inherent reactivity allows for selective oxidation under various conditions.
A significant challenge in the oxidation of this compound is the presence of multiple oxidizable sites: the two benzylic methyl groups, the primary alcohol, and the carbon-carbon triple bond. Therefore, achieving selective oxidation of the methyl groups requires careful selection of reagents and reaction conditions.
Selective Mono-oxidation to Benzylic Alcohols:
For many applications, it is desirable to achieve selective mono-oxidation of one of the benzylic methyl groups to a primary benzylic alcohol. This transformation can be challenging due to the propensity for over-oxidation to the corresponding aldehyde or carboxylic acid. However, specific methods have been developed that show tolerance for other functional groups, including alkynes. One such method employs bis(methanesulfonyl) peroxide as the oxidant. This reagent has been reported to selectively mono-oxygenate primary benzylic C-H bonds to form benzylic alcohols, while tolerating sensitive functionalities like alkynes. nih.gov This suggests a viable pathway for the selective functionalization of one methyl group in this compound.
Oxidation to Aldehydes and Carboxylic Acids:
More vigorous oxidation conditions can lead to the formation of aldehydes or carboxylic acids. The use of reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heated, acidic conditions typically results in the oxidation of alkyl side chains on a benzene ring to carboxylic acids. libretexts.org In the case of this compound, this could potentially lead to the formation of the corresponding mono- or di-carboxylic acid derivatives. However, these harsh conditions may also lead to the cleavage of the alkyne bond.
A range of other catalytic systems have been developed for the benzylic oxidation of alkylarenes to aldehydes and ketones, often employing transition metal catalysts (e.g., based on Cu, Co, Cr, Mn) in combination with oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.comorganic-chemistry.org The selectivity of these systems can be influenced by the choice of catalyst, oxidant, and reaction conditions. For instance, some copper-catalyzed aerobic oxidations have shown good yields for the conversion of alkylarenes to the corresponding carbonyl compounds. organic-chemistry.org
The table below outlines potential benzylic oxidation products of this compound and the types of reagents that could be employed for their synthesis, based on general literature for alkylarene oxidation.
| Reactant | Potential Product | Potential Reagents/Conditions | Reference |
|---|---|---|---|
| This compound | 4-(3-Hydroxymethyl-5-methylphenyl)-3-butyn-1-ol | Bis(methanesulfonyl) peroxide | nih.gov |
| This compound | 4-(3-Formyl-5-methylphenyl)-3-butyn-1-ol | Mild oxidizing agents (e.g., PCC on a related benzylic alcohol intermediate) | organic-chemistry.org |
| This compound | 3-(4-Hydroxybut-1-ynyl)-5-methylbenzoic acid | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | libretexts.org |
| This compound | 4-(3,5-Diformylphenyl)-3-butyn-1-ol | Stepwise or controlled oxidation of both methyl groups | organic-chemistry.org |
| This compound | 5-(4-Hydroxybut-1-ynyl)isophthalic acid | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) under forcing conditions | libretexts.org |
It is important to note that the simultaneous presence of the alcohol and alkyne functionalities introduces further complexity. The primary alcohol could be oxidized to an aldehyde or carboxylic acid, and the alkyne bond could undergo oxidative cleavage under harsh conditions. Therefore, achieving high selectivity for the functionalization of the methyl groups would likely require careful optimization of the reaction parameters and potentially the use of protecting groups for the alcohol functionality.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 3,5 Dimethylphenyl 3 Butyn 1 Ol and Its Derivatives in Research
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Field NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. diva-portal.org
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers a fundamental understanding of the molecular structure. uobasrah.edu.iq
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(3,5-Dimethylphenyl)-3-butyn-1-ol would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dimethylphenyl ring would appear in the downfield region, typically between 7.0 and 8.0 ppm. The two methyl groups attached to the phenyl ring would produce a sharp singlet peak further upfield. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the other methylene protons in the butyl chain would show characteristic multiplets, with their chemical shifts and coupling patterns providing valuable information about their connectivity. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the range of 120-140 ppm, with the carbons bearing the methyl groups showing a different chemical shift compared to the others. The acetylenic carbons of the butyn-1-ol chain would appear in a characteristic region, typically between 80 and 90 ppm. The carbons of the methylene groups and the methyl groups would be found in the upfield region of the spectrum. mdpi.com
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below for illustrative purposes.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.10 | s | 2H | Ar-H |
| Aromatic-H | ~6.95 | s | 1H | Ar-H |
| -CH₂- | ~3.80 | t | 2H | -CH₂OH |
| -CH₂- | ~2.60 | t | 2H | -C≡C-CH₂- |
| -CH₃ | ~2.30 | s | 6H | Ar-CH₃ |
| -OH | variable | br s | 1H | -OH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic C | ~138.0 | C-Ar (substituted) |
| Aromatic C | ~129.0 | CH-Ar |
| Aromatic C | ~128.0 | CH-Ar |
| Aromatic C | ~122.0 | C-Ar (substituted) |
| Alkyne C | ~85.0 | -C≡C- |
| Alkyne C | ~81.0 | -C≡C- |
| -CH₂- | ~61.0 | -CH₂OH |
| -CH₂- | ~24.0 | -C≡C-CH₂- |
| -CH₃ | ~21.0 | Ar-CH₃ |
While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and establishing the connectivity between them, especially in complex molecules. walisongo.ac.idscribd.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within a molecule. wikipedia.org For this compound, COSY would show cross-peaks between the signals of the adjacent methylene protons in the butyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbons they are attached to. wikipedia.org HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, it would show a correlation between the methylene proton signals and their corresponding carbon signals.
For molecules with conformational flexibility, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. diva-portal.orgmdpi.com NOESY detects through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure and preferred conformations of the molecule in solution. mdpi.com While specific conformational studies on this compound are not widely reported, such techniques could be used to investigate the rotational freedom around the single bonds and the spatial orientation of the dimethylphenyl group relative to the butynol (B8639501) chain. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental composition. sannova.netnih.gov
To analyze a compound by mass spectrometry, it must first be ionized. Common ionization techniques include:
Electrospray Ionization (ESI): A soft ionization technique that is particularly suitable for polar and large molecules. emory.edu It typically forms protonated molecules [M+H]⁺ or other adducts. ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. emory.edu
Electron Impact (EI): A harder ionization technique that involves bombarding the sample with high-energy electrons. emory.edu This often leads to extensive fragmentation, providing a characteristic fragmentation pattern that can be used as a fingerprint for the compound. emory.edu
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the calculation of the elemental formula of the molecule, as the exact masses of atoms are unique. For this compound (C₁₂H₁₄O), the calculated exact mass would be compared to the experimentally determined mass to confirm its molecular formula. mdpi.com
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion and then inducing its fragmentation to observe the resulting fragment ions. nih.govspringernature.com This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantifiable frequencies. When a sample is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, and a detector measures the amount of light transmitted. The resulting FTIR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."
For this compound, FTIR analysis is crucial for confirming the presence of its key structural components: the hydroxyl (-OH) group, the internal alkyne (C≡C) bond, the substituted aromatic ring, and the aliphatic carbon-hydrogen bonds. Each of these groups produces characteristic absorption bands within predictable regions of the infrared spectrum.
Detailed Research Findings from FTIR Analysis:
Hydroxyl (O-H) Group: The primary alcohol functionality gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between alcohol molecules.
Alkyne (C≡C) Group: Internal alkynes, such as the one in this molecule, typically show a weak to medium, sharp absorption band in the 2260-2100 cm⁻¹ range. mdpi.comchemistrysteps.com The intensity of this peak can be variable; in highly symmetrical internal alkynes, it may be very weak or absent. However, the asymmetry introduced by the different substituents (a 3,5-dimethylphenyl group and a hydroxyethyl (B10761427) group) on the alkyne in this compound should result in a detectable peak.
Aromatic Ring: The 1,3,5-trisubstituted benzene (B151609) ring presents several characteristic signals. Aromatic C-H stretching vibrations appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). acs.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of absorptions in the 1600-1450 cm⁻¹ region. acs.orgacs.org Furthermore, strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can often provide confirmation of the substitution pattern on the aromatic ring. acs.org
Aliphatic and Other Groups: The sp³-hybridized C-H bonds of the methyl (-CH₃) and methylene (-CH₂) groups will show strong, sharp stretching absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1050-1000 cm⁻¹ region of the spectrum.
The following table summarizes the expected FTIR absorption frequencies for the key functional groups in this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic | =C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Aliphatic | -C-H Stretch | 2960 - 2850 | Strong, Sharp |
| Alkyne | -C≡C- Stretch | 2260 - 2100 | Weak to Medium, Sharp |
| Aromatic | C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak |
| Alcohol | C-O Stretch | 1050 - 1000 | Strong |
| Aromatic | C-H Out-of-Plane Bend | 900 - 675 | Strong |
This table presents generalized data based on established principles of infrared spectroscopy.
X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives are obtained)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is contingent upon the ability to grow a high-quality, single crystal of the compound of interest or a suitable solid derivative. The process involves directing a beam of X-rays onto the crystal. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can construct a detailed electron density map of the molecule and, from that, determine the exact coordinates of each atom.
For a molecule like this compound, which may be an oil or low-melting solid at room temperature, forming a suitable crystal might require derivatization. For instance, reacting the terminal alcohol with a reagent like 3,5-dinitrobenzoyl chloride could yield a solid ester derivative that is more amenable to crystallization.
Detailed Research Findings from X-ray Crystallography:
Should a crystalline sample be obtained, X-ray diffraction analysis would provide unparalleled structural detail, including:
Unambiguous Confirmation of Connectivity: It would definitively confirm the bonding arrangement, verifying that the 3,5-dimethylphenyl group, the butynol chain, and the hydroxyl group are connected as proposed.
Precise Bond Lengths and Angles: The analysis would yield highly accurate measurements (to the thousandth of an Ångstrom) of all bond lengths (e.g., C≡C, C-O, C-C, C-H) and bond angles, revealing any strain or unusual geometry within the molecule. The linear geometry of the internal alkyne (C-C≡C-C) would be explicitly confirmed.
Stereochemistry and Conformation: It would reveal the preferred conformation of the molecule in the solid state, including the torsion angles that define the spatial relationship between the aromatic ring and the aliphatic side chain.
Intermolecular Interactions: The crystal structure would elucidate the nature of intermolecular forces, such as hydrogen bonding involving the alcohol group and van der Waals interactions, which dictate how the molecules pack together in the crystal lattice.
The data obtained from an X-ray crystallographic experiment are typically deposited in crystallographic databases and summarized in a table of crystallographic parameters.
| Parameter | Description | Example Data (Hypothetical) |
| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₄O |
| Formula Weight | The molar mass of the compound. | 174.24 g/mol |
| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |
| Space Group | The set of symmetry operations for the unit cell. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.51 Å, b = 5.88 Å, c = 16.23 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 98.5°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 992.1 ų |
| Z | The number of molecules per unit cell. | 4 |
| Bond Length (C≡C) | The distance between the two alkyne carbons. | ~1.20 Å |
| Bond Angle (C-C≡C) | The angle defining the alkyne geometry. | ~178° |
This table presents hypothetical data for a crystalline derivative of this compound to illustrate the type of information obtained from X-ray crystallography.
Computational and Theoretical Investigations of 4 3,5 Dimethylphenyl 3 Butyn 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.netmdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. arxiv.org
Density Functional Theory (DFT) is a widely used computational method that has proven to be a cost-effective and accurate approach for investigating the electronic structure of molecules. researchgate.netresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density.
Geometry Optimization: The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. For 4-(3,5-Dimethylphenyl)-3-butyn-1-ol, a DFT method, such as the popular B3LYP functional combined with a basis set like 6-311G++(d,p), would be used to perform a geometry optimization. researchgate.netyoutube.com This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure until a minimum on the potential energy surface is located. nih.gov The resulting optimized structure corresponds to the most stable conformer of the molecule in the gas phase.
Energy Analysis: Once the geometry is optimized, DFT calculations provide the total electronic energy of the molecule. This energy is crucial for comparing the relative stabilities of different isomers or conformers. nih.gov For instance, if different rotational isomers (conformers) of the butanol side chain exist, their relative energies could be calculated to determine the most abundant form at a given temperature. Thermodynamic properties such as enthalpy and Gibbs free energy can also be derived from these calculations. mdpi.com
Hypothetical Data Table for DFT Geometry Optimization
This table is for illustrative purposes only, as no specific data exists for this compound.
| Parameter | Optimized Value (B3LYP/6-311G++) |
| Total Energy (Hartree) | -XXX.XXXXXX |
| Dipole Moment (Debye) | X.XXX |
| C≡C Bond Length (Å) | 1.2XX |
| O-H Bond Length (Å) | 0.9XX |
| C-O-H Bond Angle (°) | 10X.X |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. For this compound, the electron-rich dimethylphenyl ring and the alkyne group would be expected to significantly influence the distribution and energies of these orbitals.
Reactivity Prediction: The spatial distribution of the HOMO and LUMO provides insight into the reactive sites of the molecule. For this compound, one might expect the HOMO to be localized on the π-system of the dimethylphenyl ring and the alkyne, indicating these are the primary sites for electrophilic attack. The LUMO might be distributed over the alkyne and the C-O bond, suggesting sites for nucleophilic attack.
Illustrative Data Table for FMO Analysis
This table is for illustrative purposes only, as no specific data exists for this compound.
| Orbital | Energy (eV) | Description |
| LUMO | -X.XXX | Likely localized on the alkyne C≡C bond |
| HOMO | -X.XXX | Likely localized on the dimethylphenyl ring and alkyne |
| HOMO-LUMO Gap (ΔE) | X.XXX | Indicator of chemical reactivity |
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. acs.org The ESP map is plotted onto a surface of constant electron density, using a color scale to represent different potential values.
Interpreting the ESP Map: Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles. Blue colors represent regions of positive electrostatic potential, which are electron-poor and attractive to nucleophiles. Green and yellow areas are relatively neutral. nih.gov For this compound, one would predict a negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs, and also on the π-electron cloud of the alkyne and aromatic ring. Regions of positive potential (blue) would be expected around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. researchgate.net This analysis helps to predict sites for hydrogen bonding and electrophilic or nucleophilic attack. nih.govresearchgate.net
Mechanistic Probing of Reactions Involving this compound
Theoretical chemistry can be used to explore the detailed step-by-step mechanisms of chemical reactions, providing insights into selectivity and reaction rates. nih.gov
To understand how a reaction proceeds from reactants to products, chemists locate the transition state (TS), which is the highest energy point along the reaction pathway.
Transition State Search: A transition state is a first-order saddle point on the potential energy surface. Computational methods can search for these structures. For a hypothetical reaction, such as the acid-catalyzed hydration of the alkyne in this compound, a TS search would be performed to find the structure of the high-energy intermediate state.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the desired reactants and products. researchgate.net The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. researchgate.net A successful IRC calculation provides a smooth curve on the potential energy surface, verifying the proposed reaction step and ensuring no other intermediates are missed.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction can be constructed.
Activation Energy: The energy difference between the reactants and the transition state is the activation energy (or activation barrier). This value is directly related to the rate of the reaction; a higher barrier means a slower reaction.
Selectivity: In many reactions, multiple products are possible. For example, in the addition of an electrophile to the alkyne of this compound, the reaction could potentially follow different regiochemical pathways. By calculating the activation energies for all possible pathways, computational chemistry can predict which product is favored. The pathway with the lowest energy transition state will be the kinetically preferred one, thus rationalizing the observed or predicted selectivity of the reaction. nih.gov
Spectroscopic Property Prediction and Validation against Experimental Data
There are currently no published studies that report on the prediction or experimental validation of the spectroscopic properties of this compound. Theoretical calculations of spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and their comparison with experimentally obtained spectra, are not available in the scientific literature.
Molecular Dynamics Simulations for Conformational Studies
No records of molecular dynamics simulations for this compound were found. Consequently, there is no information available regarding its conformational analysis, stability, or potential interactions derived from such computational methods.
Role and Applications of 4 3,5 Dimethylphenyl 3 Butyn 1 Ol in Academic Synthetic Research
Strategic Building Block in Complex Molecule Total Synthesis Research
In the field of total synthesis, which aims to create complex molecules like natural products from simpler precursors, compounds like 4-(3,5-Dimethylphenyl)-3-butyn-1-ol serve as crucial building blocks. The term "building block" refers to a molecule that forms a key part of the final structure. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for its synthesis. organic-chemistry.org For instance, coupling 3-butyn-1-ol (B147353) with 1-halo-3,5-dimethylbenzene would yield the target compound.
Once formed, this molecule can be incorporated into larger, more complex structures. The alkyne can undergo a variety of transformations, including hydration to form ketones, reduction to alkanes or alkenes, or participation in cycloaddition reactions. The alcohol group provides a handle for forming esters, ethers, or can be oxidized to an aldehyde or carboxylic acid, allowing for chain extension or the introduction of new functionalities.
Precursor for Advanced Organic Materials and Polymers Research
The rigid rod-like nature of the aryl-alkyne structure makes this compound a potential precursor for advanced organic materials. Polymers incorporating such structures are investigated for their unique electronic and photophysical properties. The terminal alkyne can be used in polymerization reactions, such as alkyne metathesis or click chemistry, to create well-defined polymer chains. The hydroxyl group offers a site for attaching the polymer to a surface or for introducing solubility-modifying groups.
Scaffold for the Development of Novel Ligands and Catalysts in Academia
A "scaffold" is a core molecular structure upon which other chemical groups can be built to create a family of related compounds. The this compound structure can serve as a scaffold for new ligands used in catalysis. The alcohol can be functionalized with phosphine (B1218219), amine, or other coordinating groups. The resulting molecule can then bind to a metal center, creating a catalyst where the 3,5-dimethylphenyl group can influence the steric environment around the metal, potentially controlling the selectivity of a chemical reaction.
Intermediate in the Synthesis of Investigational Chemical Probes for Biological Systems Research
Chemical probes are small molecules used to study biological systems. The synthesis of these probes often requires intermediates that have specific reactive groups. The alkyne group in this compound is particularly useful as it can participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the probe to be "clicked" onto a biological molecule of interest that has been tagged with an azide (B81097) group. The 3,5-dimethylphenyl group can be part of the probe's structure that interacts with a specific protein or enzyme, while the alcohol provides a point for attaching reporter tags like fluorophores or biotin.
Utilization in Methodological Development of Alkyne and Alcohol Chemistry
New reaction development is a cornerstone of academic chemical research. A simple yet functionalized molecule like this compound is an ideal substrate for testing new chemical transformations. Researchers might use it to explore novel reactions of terminal alkynes or new ways to selectively transform an alcohol in the presence of an alkyne (or vice-versa). For example, a study might focus on developing a new catalyst for the selective hydrogenation of the alkyne without affecting the alcohol or the aromatic ring. The starting material for these studies, 3-butyn-1-ol, is a well-known terminal acetylenic compound. nih.govambeed.comnist.gov Its synthesis from precursors like 3-chloro-2-buten-1-ol (B1141498) is documented in the literature. orgsyn.org The silylated version, 4-(trimethylsilyl)-3-butyn-1-ol, is also a common intermediate used to protect the terminal alkyne during other synthetic steps. orgsyn.org
Future Directions and Emerging Research Perspectives on 4 3,5 Dimethylphenyl 3 Butyn 1 Ol
Development of Novel and Sustainable Catalytic Systems for Its Synthesis
The conventional synthesis of 4-(3,5-dimethylphenyl)-3-butyn-1-ol typically involves a Sonogashira cross-coupling reaction between a terminal alkyne and an aryl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org While effective, concerns over the cost, toxicity, and environmental impact of palladium have spurred research into more sustainable catalytic systems.
Future research is intensely focused on developing catalysts that are more economical and environmentally benign. nih.gov A significant area of advancement is in copper-catalyzed Sonogashira reactions that eliminate the need for palladium. nih.gov These systems are gaining attention due to copper's lower cost and reduced toxicity. nih.gov For instance, research has demonstrated the efficacy of various copper-based catalysts, including those supported by ligands like l-methionine (B1676389) and proline-based N,N,P-ligands, which promote the coupling under milder conditions. nih.gov The development of heterogeneous catalysts, such as bimetallic mesoporous systems (e.g., Ni/Cu-MCM-41), also presents a promising avenue, offering high efficiency, easy preparation, and good recyclability for the synthesis of disubstituted alkynes. researchgate.net
Another key direction is the development of palladium catalysts that operate under copper-free and amine-free conditions, often at room temperature, to enhance the reaction's functional group tolerance and simplify purification. libretexts.orgresearchgate.net The use of N-heterocyclic carbene (NHC) palladium complexes and highly efficient phosphine (B1218219) ligands allows for very low catalyst loading, further improving the sustainability of the process. libretexts.org
Table 1: Comparison of Catalytic Systems for Aryl Alkyne Synthesis
| Catalyst System | Key Features | Advantages for Synthesizing this compound |
|---|---|---|
| Traditional Pd/Cu | Palladium-phosphine complex with Cu(I) co-catalyst. organic-chemistry.org | High yields, well-established methodology. |
| Palladium-Free (Cu-catalyzed) | Uses copper salts with various ligands (e.g., amino acids). nih.gov | Lower cost, reduced metal toxicity, environmentally friendlier. nih.gov |
| Copper-Free (Pd-catalyzed) | Employs highly active palladium catalysts with specialized ligands. libretexts.org | Avoids copper-related side reactions (e.g., alkyne homocoupling), milder conditions. |
| Heterogeneous Catalysts | Metals supported on materials like charcoal or mesoporous silica. researchgate.net | Easy separation and catalyst recycling, potential for continuous flow processes. |
Exploration of Unconventional Reactivity and Cascade Transformations
Beyond its synthesis, the unique structure of this compound, featuring both an alkyne and a primary alcohol, offers fertile ground for exploring unconventional reactivity. The terminal alkyne proton is acidic and can be removed to form a nucleophilic acetylide anion, which can participate in various carbon-carbon bond-forming reactions. libretexts.org
Research is moving towards leveraging the dual functionality of this molecule in cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds. For example, the hydroxyl group could direct or participate in reactions at the alkyne. Intramolecular cyclization reactions, triggered by electrophilic activation of the alkyne, could lead to the formation of complex heterocyclic structures in a single step.
Furthermore, the concept of frustrated Lewis pairs (FLPs) offers a metal-free approach to activating the alkyne. The combination of a bulky Lewis acid and a Lewis base can deprotonate terminal alkynes or add across the triple bond, creating reactive zwitterionic intermediates that could be trapped to form novel products. acs.org Another area of interest is the radical-mediated functionalization of the alkyne. The thiol-yne reaction, for instance, involves the radical addition of a thiol across the triple bond, which can proceed in a stepwise manner to yield vinyl thioethers or dithioethers, offering a pathway to sulfur-containing derivatives. acs.org
Integration into Flow Chemistry and Automated Synthesis Research Platforms
The synthesis of this compound via Sonogashira coupling is well-suited for adaptation to modern manufacturing technologies like flow chemistry. numberanalytics.com Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous reagents, and enhanced scalability. acs.org
The Sonogashira reaction has been successfully implemented in flow systems using heterogeneous catalysts packed into columns or reactors. acs.org For example, a dual-reactor system with immobilized palladium and copper has been shown to be highly efficient. acs.org Such setups allow for the continuous production of the target molecule, with easy separation of the product from the catalyst, which remains in the reactor. researchgate.net This approach not only increases productivity but also improves product purity and consistency. acs.org
Automated synthesis platforms can be integrated with flow reactors to rapidly screen reaction conditions, optimize yields, and synthesize libraries of derivatives based on the this compound scaffold. This high-throughput capability is invaluable for materials science and drug discovery, enabling the rapid exploration of structure-activity relationships.
Design of Next-Generation Molecular Architectures Based on the Core Scaffold
The rigid, linear nature of the alkyne unit in this compound makes it an excellent building block for the construction of well-defined, shape-persistent molecular architectures. rsc.orgnih.gov Dynamic Covalent Chemistry (DCvC), particularly through alkyne metathesis, has emerged as a powerful strategy for creating complex structures like molecular macrocycles and cages from simple alkyne precursors. nih.govresearchgate.net
The this compound scaffold could be derivatized and used in alkyne metathesis reactions to produce large, shape-persistent macrocycles with defined cavities. nih.gov These structures are of great interest for applications in host-guest chemistry, molecular recognition, and separation science. nih.gov The hydroxyl group provides a convenient handle for further functionalization or for linking the scaffold to other molecular components, allowing for the rational design of complex, multifunctional molecules. mdpi.com The design of such molecules is a key aspect of creating advanced materials and probes for chemical biology. mdpi.comchemscene.com
Interdisciplinary Research Opportunities (e.g., photo-induced reactions, electrochemistry in synthesis)
Emerging interdisciplinary fields are opening new frontiers for the reactivity of alkynes. Photochemistry and electrochemistry, in particular, offer sustainable and powerful methods for chemical transformations that often proceed under mild conditions without the need for harsh reagents. rsc.org
Photo-induced Reactions: Visible-light photocatalysis has revolutionized organic synthesis. A transition-metal and photocatalyst-free "inverse Sonogashira coupling" has been developed where an iodoalkyne can be directly excited by visible light to react with C-H bonds, acting as an "alkynyl radical synthetic equivalent". nih.gov This opens the possibility of using derivatives of this compound in novel C-H alkynylation reactions. Additionally, photo-induced atom transfer radical addition (ATRA) reactions can occur between alkynes and various radical precursors, allowing for the direct functionalization of the triple bond. mdpi.comrsc.orgresearchgate.net
Electrosynthesis: Electrochemistry provides an alternative, green method for generating reactive species. rsc.org The electrochemical semihydrogenation of internal alkynes to Z-alkenes has been demonstrated using simple nickel complexes, avoiding the need for traditional hydrogenation catalysts. acs.org For terminal alkynes, electrochemical methods can drive hydrofunctionalization reactions, such as hydrosilylation, to produce valuable vinyl silanes with high selectivity. oaepublish.comnih.govacs.org Applying these electrochemical techniques to this compound could provide controlled access to its corresponding alkene or other functionalized derivatives in a sustainable manner.
Table 2: Emerging Interdisciplinary Methods for Alkyne Functionalization
| Method | Principle | Potential Application for this compound |
|---|---|---|
| Photoredox Catalysis | Uses light to generate radical intermediates for bond formation. researchgate.net | Stereoselective synthesis of highly substituted alkenes; C-H functionalization. |
| Direct Photoexcitation | Visible light directly activates a substrate (e.g., iodoalkyne) without a photocatalyst. nih.gov | Metal-free coupling reactions to form more complex structures. |
| Electrocatalytic Hydrogenation | Uses electricity to drive the reduction of the alkyne to an alkene. acs.org | Selective synthesis of the corresponding Z-alkene under mild conditions. |
| Electrochemical Functionalization | Anodic or cathodic processes generate reactive species for addition reactions. oaepublish.com | Controlled hydrosilylation or other hydrofunctionalizations of the triple bond. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,5-Dimethylphenyl)-3-butyn-1-ol, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling, as demonstrated for analogous alkynols . Key steps include:
- Using PdCl₂(PPh₃)₂ and CuI as catalysts with a 1:0.5 molar ratio.
- Maintaining an argon atmosphere to prevent side reactions.
- Optimizing reaction time (e.g., 18 hours for coupling) and temperature (80°C for subsequent steps).
- Purification via column chromatography with hexane/ethyl acetate gradients. Yield improvements (>75%) are achievable by adjusting stoichiometry of boronic acid derivatives and alkynes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar compounds:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2 hazards) .
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
- Employ fume hoods for synthesis steps involving volatile intermediates.
- Emergency measures: For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR; key signals include alkynyl proton (δ ~2.75 ppm) and aromatic methyl groups (δ ~2.3 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FTIR : Identify alkyne stretches (~2210 cm⁻¹) and hydroxyl groups (~3256 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store at 2–8°C in amber vials to prevent photodegradation.
- Use desiccants (e.g., silica gel) to minimize hydrolysis of the alkyne moiety.
- Monitor purity via periodic GC-MS analysis, especially after long-term storage .
Advanced Research Questions
Q. What reaction mechanisms underpin the catalytic coupling of this compound in complex syntheses?
- Methodological Answer :
- Sonogashira Mechanism : Pd⁰-mediated oxidative addition of aryl halides, followed by transmetallation with Cu-acetylides.
- Key intermediates: Pd-alkynyl complexes confirmed via in-situ XAFS spectroscopy.
- Side reactions: Homocoupling (e.g., Glaser-Hay) can occur with excess CuI; mitigate via controlled catalyst loading .
Q. How can this compound be applied in materials science, such as OLED development?
- Methodological Answer :
- As a hole-transport material : Functionalize with electron-deficient groups (e.g., dimesitylboryl) to enhance electroluminescence.
- Device optimization: Achieve external quantum efficiency (EQE) >22% by doping in carbazole-based matrices .
- Characterization: Use cyclic voltammetry to assess HOMO/LUMO levels and thermal gravimetric analysis (TGA) for stability ≥300°C .
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-shift artifacts.
- Isotopic labeling : Use ¹³C-enriched samples to confirm ambiguous carbon assignments.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .
Q. What strategies mitigate by-product formation during the synthesis of this compound?
- Methodological Answer :
- Purge-and-trap methods : Remove reactive intermediates (e.g., acetylides) via continuous argon flow.
- Additive screening : Use molecular sieves to absorb water, reducing hydrolysis by-products.
- Process analytics : Employ inline FTIR to monitor reaction progression and terminate at ~95% conversion .
Q. How does the substitution pattern of this compound influence its reactivity in oxidation/reduction reactions?
- Methodological Answer :
- Oxidation : The alkyne moiety can be selectively oxidized to ketones using Au/TiO₂ catalysts under mild conditions (e.g., 40°C, O₂ atmosphere).
- Reduction : Hydrogenation over Lindlar catalyst yields (Z)-alkenes without affecting methyl groups.
- Steric effects: 3,5-Dimethylphenyl groups hinder electrophilic attacks, favoring regioselective transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
